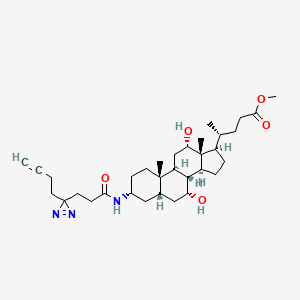

L-Valine, L-alanyl-L-prolylglycyl-L-valylglycyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This peptide is part of the larger family of matrikines, which are peptides derived from the extracellular matrix and known for their ability to regulate cell activity . Hexapeptide-12 is particularly noted for its role in promoting skin health, including collagen synthesis, skin repair, and anti-aging mechanisms .

Méthodes De Préparation

Hexapeptide-12 is typically synthesized using stepwise acid-phase peptide synthesis . This method involves the sequential addition of amino acids to a growing peptide chain, with each step requiring the protection and deprotection of functional groups to ensure the correct sequence and structure. The industrial production of Hexapeptide-12 often involves the use of automated peptide synthesizers, which can efficiently handle the repetitive nature of peptide bond formation .

Analyse Des Réactions Chimiques

Hexapeptide-12 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but can include modified peptides with altered functional groups or enhanced stability .

Applications De Recherche Scientifique

Hexapeptide-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptide synthesis and reactions . In biology, Hexapeptide-12 is studied for its role in cell signaling and regulation, particularly in relation to skin health . In medicine, it is explored for its potential therapeutic applications, including wound healing and anti-aging treatments . Industrially, Hexapeptide-12 is used in the formulation of cosmetic products, where it functions as a skin conditioning agent .

Mécanisme D'action

The mechanism of action of Hexapeptide-12 involves its interaction with specific cell surface receptors, triggering intracellular signaling cascades that regulate gene expression related to skin health . This peptide has been shown to activate pathways involved in collagen production and inhibit enzymes responsible for collagen breakdown, contributing to improved skin texture and elasticity . Additionally, Hexapeptide-12 modulates the expression of genes associated with extracellular matrix remodeling and antioxidant defense .

Comparaison Avec Des Composés Similaires

Hexapeptide-12 is often compared with other peptides used in cosmetic and therapeutic applications, such as Palmitoyl Tetrapeptide-7, Palmitoyl Oligopeptide, and Acetyl Hexapeptide-8 . While these peptides share similar functions in promoting skin health and anti-aging, Hexapeptide-12 is unique in its specific amino acid sequence and its ability to penetrate the skin more effectively due to its palmitoyl group . This structural modification enhances its stability and bioavailability, making it a preferred choice in many cosmetic formulations .

Similar Compounds

Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties and ability to reduce skin roughness.

Palmitoyl Oligopeptide: Promotes collagen and elastin synthesis, improving skin firmness.

Acetyl Hexapeptide-8: Often referred to as a “botox-like” peptide for its ability to reduce the appearance of wrinkles.

Hexapeptide-12 stands out due to its specific sequence and enhanced skin penetration, making it a valuable ingredient in advanced skincare products .

Propriétés

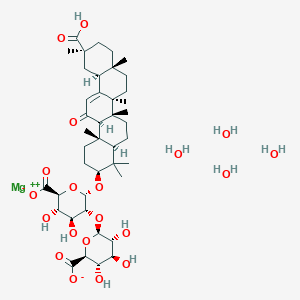

Numéro CAS |

70592-18-6 |

|---|---|

Formule moléculaire |

C22H38N6O7 |

Poids moléculaire |

498.6 g/mol |

Nom IUPAC |

(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C22H38N6O7/c1-11(2)17(20(32)25-10-16(30)27-18(12(3)4)22(34)35)26-15(29)9-24-19(31)14-7-6-8-28(14)21(33)13(5)23/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,31)(H,25,32)(H,26,29)(H,27,30)(H,34,35)/t13-,14-,17-,18-/m0/s1 |

Clé InChI |

BSQTUVXJJUHMPJ-USJZOSNVSA-N |

SMILES isomérique |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |

SMILES canonique |

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B12368861.png)

![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)

![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)

![2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)